molecular formula C22H14 B086070 Benzo[G]chrysene CAS No. 196-78-1

Benzo[G]chrysene

Cat. No.: B086070
CAS No.: 196-78-1
M. Wt: 278.3 g/mol
InChI Key: JZOIZKBKSZMVRV-UHFFFAOYSA-N
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Description

Benzo[G]chrysene is a polycyclic aromatic hydrocarbon with a complex structure consisting of multiple fused benzene rings. It is known for its environmental presence and potential carcinogenic properties. This compound is often studied for its interactions with biological systems and its role in environmental pollution.

Mechanism of Action

Target of Action

Benzo[G]chrysene, a polycyclic aromatic hydrocarbon (PAH), primarily targets cellular structures and biomolecules. It interacts with DNA, leading to the formation of DNA adducts . These adducts can interfere with normal cellular processes, potentially leading to mutations and carcinogenesis .

Mode of Action

The interaction of this compound with its targets involves several steps. It is metabolized into reactive intermediates, which can form covalent bonds with DNA, resulting in the formation of DNA adducts . These adducts can distort the DNA helix, interfere with DNA replication and transcription, and lead to mutations .

Biochemical Pathways

This compound affects several biochemical pathways. It is metabolized by enzymes like oxygenases, hydrolases, and cytochrome P450, enabling its degradation . Its degradation is restricted due to several factors related to its bioavailability and soil properties . The formation of DNA adducts can disrupt normal cellular processes and lead to mutations .

Pharmacokinetics

It is known to be lipophilic, which allows it to easily cross cell membranes and accumulate in fatty tissues . Its metabolism involves several enzymatic reactions, leading to the formation of reactive intermediates . These intermediates can bind to DNA and other cellular components, leading to various biological effects .

Result of Action

The primary result of this compound’s action is the formation of DNA adducts, which can lead to mutations and potentially carcinogenesis . It can also cause cytotoxicity, affecting cell viability and function . The specific effects can vary depending on the cell type and the level of exposure .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its degradation by microorganisms is an important strategy for its removal from the environment . Factors such as the presence of other pollutants, soil properties, and bioavailability can affect this process . Furthermore, its lipophilic nature allows it to accumulate in fatty tissues, which can lead to long-term exposure and effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzo[G]chrysene can be synthesized through various methods. One notable method involves the use of diphenylacetylene and phenylacetaldehyde derivatives. The reaction is promoted by ferric chloride under mild conditions, allowing for the formation of polysubstituted this compound . This method also allows for further functionalization of the compound through halogenation with chlorine, bromine, and iodine.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves controlled stoichiometry and mild reaction conditions to ensure high yield and purity. The use of ferric chloride as a catalyst is common in these processes.

Chemical Reactions Analysis

Types of Reactions: Benzo[G]chrysene undergoes various chemical reactions, including oxidation, reduction, and substitution. One significant reaction is the formation of arene oxides, such as this compound 9,10-oxide and this compound 1,2:9,10-dioxide .

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon is a common method.

    Substitution: Halogenation can be achieved using halogens like chlorine, bromine, and iodine in the presence of a catalyst.

Major Products:

    Oxidation: this compound 9,10-oxide and this compound 1,2:9,10-dioxide.

    Reduction: Reduced forms of this compound with fewer double bonds.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

Benzo[G]chrysene has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Benzo[G]chrysene is unique due to its specific structure, which allows for the formation of distinct DNA adducts and its potential for functionalization through halogenation. Its photophysical properties also make it valuable in material science research .

Properties

IUPAC Name

pentacyclo[12.8.0.02,7.08,13.015,20]docosa-1(14),2,4,6,8,10,12,15,17,19,21-undecaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14/c1-2-8-16-15(7-1)13-14-21-19-11-4-3-9-17(19)18-10-5-6-12-20(18)22(16)21/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZOIZKBKSZMVRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40173267
Record name Benzo(g)chrysene
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Molecular Weight

278.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Density

1.232 g/cu cm
Record name Benzo(g)chrysene
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4033
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Needles from acetic acid

CAS No.

196-78-1
Record name Benzo[g]chrysene
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Record name Benzo(g)chrysene
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Record name Benzo(g)chrysene
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Record name BENZO(G)CHRYSENE
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Record name Benzo(g)chrysene
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Melting Point

114.5 °C, MP: 114-115 °C
Record name Benzo(g)chrysene
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4033
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods I

Procedure details

24.0 g of the resulting 9-(2-formylphenyl)phenanthrene and 100 mL of dichloromethane were placed in a flask. During stirring at room temperature, 6 drops of methanesulfonic acid were added to the flask by means of a Pasteur pipette. Stirring was conducted at room temperature for further 8 hours. After the completion of the reaction, 100 mL of a 10% aqueous solution of potassium carbonate was added. An aqueous phase was removed and an organic phase which had been separated was washed with water and saturated brine, and then dried with magnesium sulfate. After the magnesium sulfate was filtered out, the organic phase was concentrated. The resulting residue was purified by means of silica gel column chromatography, whereby 5.21 g (yield: 25%) of benzo[g]chrysene was obtained.
Name
9-(2-formylphenyl)phenanthrene
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Yield
25%

Synthesis routes and methods II

Procedure details

24.0 g of 9-[2-(2-methoxyvinyl)phenyl]phenanthrene and 100 mL of dichloromethane were placed. 6 drops of methanesulfonic acid was added by means of a Pasteur pipette while stirring at room temperature. The stirring was conducted at room temperature for 8 hours. After completion of the reaction, 100 mL of an aqueous 10% potassium carbonate solution was added. An aqueous phase was removed, and an organic phase was washed with saturated saline and dried with magnesium sulfate. After filtering off magnesium sulfate, the organic phase was concentrated. The residues were purified by silica gel column chromatography, whereby 5.21 g (yield 25%) of benzo[g]chrysene as an intended product was obtained.
Name
9-[2-(2-methoxyvinyl)phenyl]phenanthrene
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Yield
25%

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